molecular formula C14H20N2O5S B14667064 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((tetrahydro-5-methyl-2-furanyl)carbonyl)amino)-, (2S-(2-alpha,5-alpha,6-beta))- CAS No. 47219-50-1

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((tetrahydro-5-methyl-2-furanyl)carbonyl)amino)-, (2S-(2-alpha,5-alpha,6-beta))-

Cat. No.: B14667064
CAS No.: 47219-50-1
M. Wt: 328.39 g/mol
InChI Key: BDIYHJQDINQRFV-WYNVUNRPSA-N
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Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((tetrahydro-5-methyl-2-furanyl)carbonyl)amino)-, (2S-(2-alpha,5-alpha,6-beta))-, is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical, biological, and medical research .

Preparation Methods

The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((tetrahydro-5-methyl-2-furanyl)carbonyl)amino)-, (2S-(2-alpha,5-alpha,6-beta))- involves several steps. The synthetic routes typically include the formation of the bicyclic core structure followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((tetrahydro-5-methyl-2-furanyl)carbonyl)amino)-, (2S-(2-alpha,5-alpha,6-beta))- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties. Industrially, it may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((tetrahydro-5-methyl-2-furanyl)carbonyl)amino)-, (2S-(2-alpha,5-alpha,6-beta))- stands out due to its unique structural features and properties. Similar compounds include other bicyclic lactams and thiazolidines, which may share some structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

CAS No.

47219-50-1

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyloxolane-2-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H20N2O5S/c1-6-4-5-7(21-6)10(17)15-8-11(18)16-9(13(19)20)14(2,3)22-12(8)16/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,19,20)/t6?,7?,8-,9+,12-/m1/s1

InChI Key

BDIYHJQDINQRFV-WYNVUNRPSA-N

Isomeric SMILES

CC1CCC(O1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O

Canonical SMILES

CC1CCC(O1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O

Origin of Product

United States

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